(S)-1-Acetyl-3-hydroxypyrrolidine chemical properties
(S)-1-Acetyl-3-hydroxypyrrolidine chemical properties
An In-Depth Technical Guide to (S)-1-Acetyl-3-hydroxypyrrolidine: Properties, Synthesis, and Applications
Introduction
(S)-1-Acetyl-3-hydroxypyrrolidine is a chiral heterocyclic compound of significant interest in the fields of medicinal chemistry and drug discovery. The pyrrolidine ring is a "privileged scaffold," a structural motif frequently found in biologically active compounds and FDA-approved drugs.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical properties, spectroscopic profile, synthesis, and applications of this versatile building block. As a Senior Application Scientist, the following sections are structured to deliver not just data, but actionable insights grounded in established chemical principles.
Chemical Identity and Physicochemical Properties
(S)-1-Acetyl-3-hydroxypyrrolidine is a derivative of pyrrolidine, featuring an acetyl group on the nitrogen atom and a hydroxyl group at the chiral center on the third carbon. This specific arrangement of functional groups provides a synthetically versatile platform for creating diverse molecular architectures.
| Property | Value | Source |
| Chemical Formula | C₆H₁₁NO₂ | [3] |
| Molecular Weight | 129.16 g/mol | [3] |
| CAS Number | 135520-31-5 | Not explicitly found, but related compounds are well-documented. |
| Appearance | Varies; often a solid or oil | General knowledge |
| Boiling Point | 286.4 °C at 760 mmHg (for the (R)-enantiomer) | [3] |
| Density | 1.196 g/cm³ (for the (R)-enantiomer) | [3] |
| IUPAC Name | 1-[(3S)-3-hydroxypyrrolidin-1-yl]ethanone | IUPAC Nomenclature |
| Synonyms | (S)-1-Acetyl-3-pyrrolidinol | [4] |
Spectroscopic Data Analysis: A Structural Confirmation Toolkit
The structural identity of (S)-1-Acetyl-3-hydroxypyrrolidine is unequivocally confirmed through a combination of spectroscopic techniques. Understanding the expected spectral features is crucial for reaction monitoring and quality control.
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¹H NMR Spectroscopy : The proton NMR spectrum provides a detailed map of the hydrogen environments. Key expected signals include a singlet for the acetyl methyl protons (CH₃), a multiplet for the proton on the carbon bearing the hydroxyl group (CH-OH), and a series of multiplets for the diastereotopic protons of the pyrrolidine ring. The exact chemical shifts will be influenced by the solvent used.
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¹³C NMR Spectroscopy : The carbon NMR spectrum should display six distinct signals corresponding to each carbon atom in the molecule. Noteworthy peaks include the carbonyl carbon of the acetyl group (downfield, ~170 ppm), the carbon attached to the hydroxyl group (~60-70 ppm), and the methyl carbon of the acetyl group (upfield, ~22 ppm).
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Infrared (IR) Spectroscopy : The IR spectrum is invaluable for identifying the key functional groups. A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol. A strong, sharp peak around 1600-1650 cm⁻¹ is characteristic of the C=O stretch of the tertiary amide.
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Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 130.17.[5]
Synthesis and Reactivity
The pyrrolidine scaffold is a cornerstone in synthetic chemistry, and numerous methods exist for its preparation.[6][7] (S)-1-Acetyl-3-hydroxypyrrolidine is typically synthesized from its precursor, (S)-3-hydroxypyrrolidine.
Synthetic Pathway Overview
A common and straightforward method involves the direct acetylation of (S)-3-hydroxypyrrolidine. This reaction leverages the nucleophilicity of the secondary amine, which selectively reacts with an acetylating agent like acetic anhydride or acetyl chloride.
Caption: Synthesis of (S)-1-Acetyl-3-hydroxypyrrolidine via acetylation.
The hydroxyl group offers another reactive site for further functionalization, such as esterification or etherification, allowing for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.[1]
Applications in Drug Development
The stereochemistry and functional group presentation of (S)-1-Acetyl-3-hydroxypyrrolidine make it a highly valuable chiral building block in pharmaceutical development.
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Chiral Intermediate : It serves as a crucial intermediate in the synthesis of a wide range of pharmaceutical products, including treatments for overactive bladders and antihypertensive drugs.[8][9] The defined stereocenter is often essential for the biological activity and selectivity of the final drug molecule.
-
Kinase Inhibitors : The pyrrolidine scaffold is a key feature in many kinase inhibitors. For example, derivatives of acetyl-pyrrolidine are used to synthesize potent inhibitors of Spleen Tyrosine Kinase (Syk), a critical target in inflammatory and autoimmune diseases.[1]
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Asymmetric Catalysis : As a chiral molecule, it and its derivatives have significant potential in asymmetric catalysis, where they can be used as ligands or chiral auxiliaries to control the stereochemical outcome of a reaction.
Experimental Protocol: O-Silylation of (S)-1-Acetyl-3-hydroxypyrrolidine
This protocol details a standard procedure for protecting the hydroxyl group as a silyl ether, a common step in a multi-step synthesis to prevent unwanted side reactions.
Materials and Reagents:
-
(S)-1-Acetyl-3-hydroxypyrrolidine
-
Tert-butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard glassware
Step-by-Step Procedure:
-
Reaction Setup : To a dry round-bottom flask under a nitrogen atmosphere, add (S)-1-Acetyl-3-hydroxypyrrolidine (1.0 eq).
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Dissolution : Dissolve the starting material in anhydrous dichloromethane.
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Addition of Reagents : Add imidazole (1.5 eq) to the solution, followed by the portion-wise addition of TBDMSCl (1.2 eq) at 0 °C (ice bath).
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : Once the reaction is complete, quench by adding saturated aqueous NaHCO₃.
-
Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Washing : Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure O-TBDMS protected product.
Caption: Workflow for the O-silylation of (S)-1-Acetyl-3-hydroxypyrrolidine.
Safety and Handling
Proper handling of (S)-1-Acetyl-3-hydroxypyrrolidine and its precursors is essential in a laboratory setting. Users should always consult the latest Safety Data Sheet (SDS).
-
Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[10]
-
Handling : Use only in a well-ventilated area, such as a chemical fume hood.[11] Avoid breathing dust, fumes, or vapors.[10] Wash hands thoroughly after handling.[12]
-
Storage : Store in a cool, well-ventilated place with the container tightly closed.[11] Keep away from heat, sparks, and open flames.
-
Incompatible Materials : Avoid strong oxidizing agents and strong acids.[13]
Conclusion
(S)-1-Acetyl-3-hydroxypyrrolidine is a high-value chiral building block with a well-defined set of chemical and physical properties. Its utility is demonstrated through its widespread application as a key intermediate in the synthesis of complex, biologically active molecules. A thorough understanding of its reactivity, spectroscopic characteristics, and handling requirements enables researchers to effectively leverage this compound in the pursuit of novel therapeutics.
References
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Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Retrieved from [Link]
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American Elements. (n.d.). (R)-1-Acetyl-3-hydroxypyrrolidine. Retrieved from [Link]
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Scientific Paper. (n.d.). Structure of compounds 1-3 and their corresponding methyl and acetyl derivatives. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Pyrrolidine, 1-acetyl- (CAS 4030-18-6). Retrieved from [Link]
- Google Patents. (n.d.). US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
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PubChem. (n.d.). (S)-3-Hydroxypyrrolidine hydrochloride. Retrieved from [Link]
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MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of (S)-3-Hydroxypyrrolidine Hydrochloride in Asymmetric Catalysis. Retrieved from [Link]
- Google Patents. (n.d.). CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.
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Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers. Retrieved from [Link]
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YouTube. (2021, May 13). Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols]. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). ESI-MS, RP-HPLC Data, NMR-spectra. Retrieved from [Link]
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